4,5-disubstituted thiazoles
4,5-Disubstituted Thiazoles are a class of heterocyclic compounds characterized by the presence of a thiazole ring with substituents at both the 4 and 5 positions. These functionalized molecules exhibit diverse chemical and biological properties, making them valuable in various applications.
Structurally, these compounds consist of a five-membered ring containing sulfur and nitrogen atoms. The substitution at the 4 and 5 positions can vary widely, encompassing a range of functionalities such as alkyls, aryls, halogens, or other functional groups. This variability allows for the fine-tuning of properties like solubility, reactivity, and bioavailability.
From a chemical perspective, 4,5-disubstituted thiazoles have been explored in numerous synthetic routes due to their structural versatility. They are often used as precursors in medicinal chemistry, particularly in the development of antibacterial, antifungal, and anticancer agents. Furthermore, they find applications in catalysis, where their unique electronic properties can facilitate chemical transformations.
In biological research, these compounds have shown potential in modulating enzyme activities, serving as inhibitors or activators. Their ability to interact with biomolecules makes them promising candidates for drug discovery efforts. Overall, the rich chemistry and diverse functionalization options of 4,5-disubstituted thiazoles continue to make them a dynamic area of interest in both academic and industrial settings.

構造 | 化学名 | CAS | MF |
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2-(4-methyl-1,3-thiazol-5-yl)propanal | 1352633-57-8 | C7H9NOS |
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2-{(4-methyl-1,3-thiazol-5-yl)methylamino}propan-1-ol | 1497786-56-7 | C8H14N2OS |
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5-(4-Chlorobutyl)-4-methyl-1,3-thiazole | 10014-55-8 | C8H12ClNS |
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5-Bromo-4-chlorothiazole | 139670-07-8 | C3HNSClBr |
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2-(4-methyl-1,3-thiazol-5-yl)acetonitrile | 50382-33-7 | C6H6N2S |
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Thiazole,5-chloro-4-methyl- | 125402-79-1 | C4H4NSCl |
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2-(4-Methylthiazol-5-yl)ethyl propionate | 324742-96-3 | C9H13NO2S |
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2-(4-Methylthiazol-5-yl)ethyl Hexanoate | 94159-32-7 | C12H19NO2S |
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4-Methyl-5-thiazolylethanyl octanoate | 102175-98-4 | C14H23NO2S |
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2-(3,4-dimethyl-1,3-thiazol-3-ium-5-yl)ethanol | 54379-31-6 | C7H12NOS+ |
関連文献
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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